molecular formula C13H13N3O2S B2510230 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 487020-31-5

4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2510230
CAS No.: 487020-31-5
M. Wt: 275.33
InChI Key: ZCUGTGSUXDAESR-UHFFFAOYSA-N
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Description

4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a thiomorpholine moiety, a feature commonly investigated in pharmacology for its ability to modulate the properties of bioactive molecules . Compounds featuring the pyrido[1,2-a]pyrimidine core are recognized as key scaffolds in the development of therapeutic agents, with documented research exploring their potential in areas such as antiallergy applications . The presence of the carbaldehyde functional group provides a versatile synthetic handle for further chemical transformations, enabling researchers to construct more complex molecular architectures or libraries for biological screening. As an advanced intermediate, this compound is primarily utilized in the synthesis of novel molecules targeting various disease pathways, including the development of kinase inhibitors and other targeted therapies . It serves as a crucial precursor in organic and synthetic chemistry projects aimed at developing new active pharmaceutical ingredients (APIs) and fine chemicals . This product is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUGTGSUXDAESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired product in good to excellent yields.

Another approach involves the transition metal-catalyzed direct C-H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method uses palladium or copper catalysts and is performed under mild conditions, making it an attractive option for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of pyrido[1,2-a]pyrimidine derivatives demonstrated potent cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of protein kinases involved in tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study:
In a study conducted by researchers at a pharmaceutical institute, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiomorpholine moiety significantly enhanced antimicrobial activity .

Pharmacological Applications

Enzyme Inhibition
this compound has been explored as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Case Study:
A research article highlighted the synthesis of novel DHFR inhibitors based on this scaffold. The study revealed that these compounds exhibited high affinity and selectivity for DHFR, suggesting potential use in treating diseases characterized by rapid cell division .

Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers with tailored properties for specific applications.

Data Table: Polymer Properties

Polymer TypePropertiesApplications
Conductive PolymersHigh electrical conductivityElectronics
Biodegradable PolymersEnvironmentally friendlyPackaging

Mechanism of Action

The mechanism of action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not well-documented. similar compounds in the pyrido[1,2-a]pyrimidine family are known to interact with various molecular targets and pathways. These compounds often exhibit biological activity by binding to specific enzymes or receptors, thereby modulating their activity . The presence of the thiomorpholino group and the aldehyde functionality may contribute to the compound’s ability to form covalent bonds with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

a) 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Substituents : Hydroxyl group at position 2.
  • Reactivity: Exhibits high reactivity toward nucleophiles due to the electron-withdrawing hydroxyl group, forming enaminones (II–III) and hydrazinomethylenediketones (V–VIII) in high yields .
  • Applications : Serves as a precursor for pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines via cyclization with acetic acid .
b) 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Substituents: Methyl group at position 9 and thiomorpholino at position 2.
  • Industrial-grade purity (99%) is available, indicating scalability for pharmaceutical applications .
c) 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Substituents: Hydroxyethylamino group at position 2.
  • Solubility: The polar hydroxyethylamino group likely increases aqueous solubility compared to thiomorpholino derivatives, aiding bioavailability .
a) Thiazolidinone-Fused Derivatives
  • Example: 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Activity: The thiazolidinone ring introduces additional sulfur atoms, which may enhance binding to metalloenzymes or redox-sensitive targets. Demonstrated antitumor activity via modulation of liver function enzymes .
b) Piperazinyl-Substituted Derivatives
  • Example: 7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Thiomorpholino (2), Carbaldehyde (3) 305.34 g/mol Antitumor activity, enzyme inhibition
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Hydroxyl (2) 190.15 g/mol Nucleophilic precursor for heterocycles
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Methyl (9), Thiomorpholino (2) 319.40 g/mol Scalable synthesis, metabolic stability
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Hydroxyethylamino (2), Methyl (9) 247.25 g/mol Improved solubility, potential CNS drugs
7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Phenyl-piperazinyl (2), Methyl (7) 348.40 g/mol Neuropharmacological applications

Biological Activity

4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 487020-31-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structure, characterized by a thiomorpholine ring and an aldehyde functional group, positions it as a candidate for various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H13N3O2S
  • Molecular Weight : 275.33 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core with a thiomorpholine substituent and an aldehyde group at the 3-position.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as a therapeutic agent. Key areas of interest include:

  • Antitumor Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor activity. The compound's structural features may allow it to interact with specific molecular targets involved in cancer cell proliferation.

Case Study : A study demonstrated that similar compounds showed inhibitory effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways. The exact mechanism for this compound is still under investigation but suggests potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. Its ability to disrupt bacterial membranes and inhibit growth has been noted.

Research Findings : In vitro assays have shown that related pyrido[1,2-a]pyrimidines possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis or enzyme function .

Enzyme Inhibition

The compound's aldehyde functionality allows for interactions with various enzymes, potentially leading to inhibition.

Example : Similar compounds have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This could have implications for conditions like gout .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Interaction : Binding to active sites of target enzymes.
  • Cellular Uptake : Facilitating entry into cells through passive diffusion or transporters.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehydeMethyl group additionEnhanced antitumor activity
4-Oxo-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidineMorpholine instead of thiomorpholineDifferent enzyme inhibition profile

The presence of the thiomorpholine ring in 4-Oxo-2-thiomorpholino compounds imparts unique biological properties compared to their analogs, influencing their reactivity and binding affinities .

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming the thiomorpholino substitution and aldehyde functionality. Aromatic proton signals in pyrido-pyrimidine nuclei show distinct downfield shifts (~δ 8.5–9.5 ppm) due to electron-withdrawing effects .
  • HPLC : Used to assess purity (>95% is typical for pharmacological studies) .
  • IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiomorpholino (C-S, ~650 cm⁻¹) groups .

How can reaction conditions be optimized to improve yield and scalability?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate thiomorpholino incorporation, but excess acid risks aldehyde degradation .
  • pH control : Maintaining pH 7–8 during condensation prevents premature protonation of thiomorpholine .
  • Scalability : Batch reactors with controlled stirring and temperature gradients improve reproducibility at larger scales .

How should researchers resolve contradictions in biological activity data across different synthetic batches?

Q. Advanced

  • Purity reassessment : Use HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity results .
  • Crystallography : X-ray diffraction can identify polymorphic variations affecting solubility and receptor binding .
  • Dose-response studies : Compare EC₅₀ values across batches to isolate potency discrepancies .

What in vitro models are suitable for evaluating the compound’s biological activity?

Q. Advanced

  • Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) to assess MIC values .
  • Cancer cell lines : MTT assays on HepG2 or MCF-7 cells to screen for cytotoxic effects .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic core .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Advanced

  • Bioisosteric replacements : Substitute the thiomorpholino group with piperazine or morpholine to modulate lipophilicity and bioavailability .

  • Functional group tuning :

    ModificationEffect
    Aldehyde → CarboxamideImproved metabolic stability
    Thiomorpholino → BenzylamineEnhanced antimicrobial activity
  • Computational modeling : Docking studies with target proteins (e.g., COX-2) predict binding affinities .

What strategies mitigate solubility and stability challenges during formulation?

Q. Advanced

  • Salt formation : Hydrochloride salts improve aqueous solubility for in vitro assays .
  • Lyophilization : Stabilize the compound for long-term storage by removing solvents under vacuum .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to prevent aggregation in biological buffers .

Which chromatographic techniques are optimal for purifying this compound?

Q. Advanced

  • Normal-phase silica chromatography : Effective for separating polar intermediates using ethyl acetate/hexane gradients .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
  • Preparative TLC : Useful for small-scale isolation of reaction intermediates .

How can computational tools predict the compound’s pharmacokinetic and toxicological profiles?

Q. Advanced

  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP (-0.5 to 1.2), suggesting moderate blood-brain barrier penetration .
  • Metabolism prediction : CYP450 enzyme docking identifies potential oxidative hotspots (e.g., aldehyde group) .
  • Toxicity alerts : Structural alerts for mutagenicity (e.g., nitro groups) are absent, reducing regulatory risks .

What regulatory and safety considerations apply to handling this compound?

Q. Advanced

  • In vitro compliance : Adhere to OECD guidelines (e.g., TG 423) for cytotoxicity testing .
  • Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .
  • Safety data : No acute toxicity reported in zebrafish models, but PPE (gloves, goggles) is mandatory during synthesis .

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